Cas no 108454-55-3 (ethyl 3-(4-methoxyphenyl)but-2-enoate)

ethyl 3-(4-methoxyphenyl)but-2-enoate structure
108454-55-3 structure
Nome del prodotto:ethyl 3-(4-methoxyphenyl)but-2-enoate
Numero CAS:108454-55-3
MF:C13H16O3
MW:220.264344215393
MDL:MFCD09033431
CID:1186012
PubChem ID:5387372

ethyl 3-(4-methoxyphenyl)but-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid, 3-(4-methoxyphenyl)-, ethyl ester, (2E)-
    • ethyl 3-(4-methoxyphenyl)but-2-enoate
    • CFNFDUJWLXMVHH-MDZDMXLPSA-N
    • (E)-3-(4-METHOXY-PHENYL)-BUT-2-ENOIC ACID ETHYL ESTER
    • NSC622933
    • AKOS015967208
    • 108454-55-3
    • EN300-2009384
    • EINECS 231-733-6
    • CHEMBL1970047
    • Cinnamic acid, p-methoxy-beta-methyl-, ethyl ester
    • 7706-82-3
    • EN300-1460256
    • ethyl (E)-3-(4-methoxyphenyl)but-2-enoate
    • ETHYL (2E)-3-(4-METHOXYPHENYL)BUT-2-ENOATE
    • Ethyl 3-(4-methoxyphenyl)-2-butenoate
    • NSC-622933
    • MDL: MFCD09033431
    • Inchi: InChI=1S/C13H16O3/c1-4-16-13(14)9-10(2)11-5-7-12(15-3)8-6-11/h5-9H,4H2,1-3H3/b10-9+
    • Chiave InChI: CFNFDUJWLXMVHH-MDZDMXLPSA-N
    • Sorrisi: CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)OC

Proprietà calcolate

  • Massa esatta: 220.10998
  • Massa monoisotopica: 220.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5Ų
  • XLogP3: 3.2

Proprietà sperimentali

  • PSA: 35.53

ethyl 3-(4-methoxyphenyl)but-2-enoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1460256-0.25g
ethyl (2E)-3-(4-methoxyphenyl)but-2-enoate
108454-55-3
0.25g
$670.0 2023-07-10
Enamine
EN300-2009384-1.0g
ethyl 3-(4-methoxyphenyl)but-2-enoate
108454-55-3 95%
1.0g
$398.0 2023-07-10
Enamine
EN300-2009384-0.5g
ethyl 3-(4-methoxyphenyl)but-2-enoate
108454-55-3 95%
0.5g
$299.0 2023-09-16
Enamine
EN300-2009384-10g
ethyl 3-(4-methoxyphenyl)but-2-enoate
108454-55-3 95%
10g
$1716.0 2023-09-16
Enamine
EN300-1460256-500mg
ethyl (2E)-3-(4-methoxyphenyl)but-2-enoate
108454-55-3
500mg
$699.0 2023-09-29
Enamine
EN300-1460256-1000mg
ethyl (2E)-3-(4-methoxyphenyl)but-2-enoate
108454-55-3
1000mg
$728.0 2023-09-29
Enamine
EN300-1460256-10000mg
ethyl (2E)-3-(4-methoxyphenyl)but-2-enoate
108454-55-3
10000mg
$3131.0 2023-09-29
Enamine
EN300-1460256-5000mg
ethyl (2E)-3-(4-methoxyphenyl)but-2-enoate
108454-55-3
5000mg
$2110.0 2023-09-29
Enamine
EN300-1460256-100mg
ethyl (2E)-3-(4-methoxyphenyl)but-2-enoate
108454-55-3
100mg
$640.0 2023-09-29
1PlusChem
1P00HBMW-5g
2-Butenoic acid, 3-(4-methoxyphenyl)-, ethyl ester, (2E)-
108454-55-3 95%
5g
$1492.00 2023-12-26
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